Enhanced Lipophilicity: XLogP3 Increase of +0.65 Over Non-Fluorinated Analog
N-(4-fluorophenyl)propanamide exhibits a significantly higher lipophilicity compared to its non-fluorinated counterpart, N-phenylpropanamide. The computed XLogP3 value for N-(4-fluorophenyl)propanamide is 1.7 [1], whereas the non-fluorinated analog has an XLogP3 of approximately 1.05 [2]. This increase of +0.65 log units, driven by the presence of the para-fluorine atom, enhances membrane permeability and alters distribution characteristics in biological systems. The observed difference is consistent with established structure-property relationships where aromatic fluorine substitution increases logP by ~0.5-0.7 units.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-phenylpropanamide: XLogP3 = 1.05 |
| Quantified Difference | +0.65 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Increased lipophilicity directly impacts compound permeability, protein binding, and overall ADME profile, making N-(4-fluorophenyl)propanamide a more suitable intermediate for CNS-targeted or cell-permeable drug candidates.
- [1] PubChem. Computed Properties for 4'-Fluoropropionanilide (XLogP3). National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Computed Properties for N-phenylpropanamide (XLogP3). National Center for Biotechnology Information. 2025. View Source
